5-Amino-3-hydroxypentanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-amino-3-hydroxypentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAVBSDHJVQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69619-19-8 | |
| Record name | 5-amino-3-hydroxypentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxypentanoic acid hydrochloride typically involves the reaction of 5-amino-3-hydroxypentanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxypentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
5-Amino-3-hydroxypentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(3S)-5-Amino-3-hydroxypentanoic Acid Hydrochloride
- Molecular Formula: C₅H₁₀ClNO₃ (estimated for the free acid, hydrochloride salt).
- Key Features : Stereoisomer of the target compound with an (S)-configuration at the hydroxyl-bearing carbon.
- Research Significance: Stereochemistry influences receptor binding and metabolic stability. For instance, enantiomeric purity is critical in drug design, as seen in chiral β-amino alcohol derivatives .
(R)-Ethyl 5-Amino-3-hydroxypentanoate Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₃.
- CAS : 1217814-29-3.
- Key Features : Ethyl ester derivative with enhanced lipophilicity compared to the free acid. The (R)-configuration may improve enzymatic resistance.
- Applications : Used as a building block for prodrugs or peptidomimetics due to esterase-sensitive moieties .
Derivatives with Modified Carbon Chains or Substituents
5-Amino-2,2-Dimethylpentanoic Acid Hydrochloride
(R)-3-Amino-5-Phenylpentanoic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₂.
- CAS : 331846-98-1.
- Key Features : A phenyl substituent at position 5 adds aromaticity, enhancing interactions with hydrophobic protein pockets.
- Applications: Analogous phenyl-bearing amino acids are used in kinase inhibitors or GPCR modulators .
3-(5-Amino-1-Pentanoyl)Pyridine Dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂O₂.
- CAS : DTXSID50596640.
- Key Features : Pyridine ring introduces a heterocyclic motif, altering electronic properties and bioavailability.
- Research Significance : Pyridine-containing hydrochlorides are common in antiviral and antibacterial agents .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Compounds
Biological Activity
5-Amino-3-hydroxypentanoic acid hydrochloride (AHPA) is an amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₅H₁₂ClN₃O₂
Molecular Weight : 165.62 g/mol
The presence of both amino and hydroxyl groups in AHPA allows it to participate in hydrogen bonding and other interactions, influencing its biological activity. The compound’s ability to form these bonds is critical for its interaction with biological macromolecules, such as proteins and enzymes.
AHPA's biological activity is primarily attributed to its interactions with specific molecular targets within metabolic pathways. The hydroxyl group can engage in hydrogen bonding, while the amino group may participate in enzyme-substrate interactions. These interactions can modulate various biochemical processes, including:
- Metabolic Pathways : AHPA is involved in amino acid metabolism, potentially influencing the synthesis of neurotransmitters and other bioactive compounds.
- Enzyme Interactions : The compound may act as an inhibitor or substrate for specific enzymes, affecting their activity and leading to downstream effects on cellular functions.
1. Research Applications
AHPA has been studied for its potential roles in several research domains:
- Chemistry : Utilized as a building block in organic synthesis and as a reagent in chemical reactions.
- Biology : Investigated for its role in metabolic pathways and enzyme interactions, particularly in plant biology where it has been shown to influence growth responses.
- Medicine : Ongoing research is exploring its therapeutic applications, including the potential for drug synthesis.
2. Case Studies
Several studies have highlighted the biological effects of AHPA:
- Plant Growth Regulation : In a study involving radishes, AHPA was applied as a growth accelerator, resulting in increased fresh weight of the plants. This suggests that AHPA can enhance plant growth under specific conditions .
- Insect Interaction Studies : Research indicated that compounds similar to AHPA can affect herbivore behavior, impacting feeding patterns and growth rates of pests when included in artificial diets .
3. Potential Therapeutic Effects
AHPA's structural characteristics suggest possible therapeutic roles:
- Neurotransmitter Synthesis : Given its involvement in amino acid metabolism, AHPA may influence neurotransmitter levels, which could have implications for neurological health.
- Renin Inhibition : Some derivatives of similar compounds have shown potential as renin inhibitors, which could be beneficial in managing hypertension .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
